2-Cyclopentylazetidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cyclopentylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-6-9-8;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYNOPSAWUIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Aspects of Azetidine Chemistry in Synthetic Research
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, are crucial structural motifs in the fields of organic synthesis and medicinal chemistry. nih.govacs.orgresearchgate.net Their prevalence stems from their ability to impart unique conformational rigidity and serve as versatile synthetic intermediates. chemrxiv.orgresearchgate.net Azetidines are considered saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom. mdpi.com
In drug discovery, the incorporation of an azetidine (B1206935) ring can lead to improvements in potency, ligand efficiency, and pharmacokinetic properties. chemrxiv.org This small, rigid scaffold allows for precise three-dimensional positioning of substituents, enabling productive interactions with biological targets. chemrxiv.org Furthermore, the presence of the nitrogen atom provides a site for synthetic modification and can act as a basic center in target molecules. chemrxiv.org The utility of these heterocycles is underscored by their presence in a variety of biologically active compounds and FDA-approved drugs. chemrxiv.orgacs.org
Beyond their role as pharmaceutical building blocks, azetidines are valuable in broader organic synthesis. They serve as precursors for other nitrogen-containing compounds through various ring-opening or ring-expansion reactions, driven by the inherent strain of the four-membered ring. nih.govacs.org This reactivity makes them powerful tools for constructing more complex molecular architectures. researchgate.net
Inherent Ring Strain and its Influence on Azetidine Reactivity and Synthetic Accessibility
The chemical behavior of azetidines is largely dictated by their significant ring strain. nih.govacs.orguni.lu This strain arises from the deviation of bond angles from the ideal tetrahedral angle and torsional strain from eclipsing interactions. The ring strain energy of azetidine is considerable, placing it between the highly reactive, less stable aziridines (three-membered rings) and the more stable, unreactive pyrrolidines (five-membered rings). uni.lu This balance of strain and stability allows for facile handling while enabling unique reactivity under specific conditions. nih.govacs.orgarctomsci.com
The inherent strain makes the σ-bonds of the azetidine ring susceptible to cleavage, facilitating a variety of ring-opening reactions. uni.lu This property is a key aspect of their synthetic utility, allowing them to act as precursors to γ-functionalized amines. uni.lu For instance, under acidic conditions or with appropriate nucleophiles, the ring can open, relieving the strain and forming a linear, functionalized product. chemrxiv.org This reactivity profile distinguishes azetidines from larger, less strained heterocyles like pyrrolidine (B122466) and piperidine. arctomsci.com
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
This table presents a comparison of ring strain energies for common saturated nitrogen heterocycles. Data sourced from multiple chemical literature reviews. uni.luarctomsci.com
This controlled reactivity makes azetidines synthetically accessible building blocks. Their stability is sufficient for isolation and handling, yet the ring strain provides a latent driving force for transformations that are not feasible with unstrained systems. researchgate.net
Historical Development of Azetidine Synthesis Strategies
The construction of the strained azetidine ring has been a long-standing challenge in synthetic chemistry, leading to the development of numerous strategies over the years. researchgate.netbldpharm.com Historically, the synthesis of azetidines was often challenging, resulting in low yields. However, significant advances have provided more efficient and versatile methods.
Early and still common methods for azetidine synthesis rely on intramolecular cyclization reactions. These typically involve a 1,3-difunctionalized propane (B168953) derivative, where an amine nucleophile displaces a leaving group at the gamma position to form the four-membered ring. bldpharm.com
Another major approach is the use of cycloaddition reactions. The most prominent of these is the [2+2] cycloaddition of an imine and an alkene (the aza Paternò-Büchi reaction) or an imine and a ketene (B1206846) (the Staudinger synthesis) to form the azetidine or azetidin-2-one (B1220530) ring, respectively. The Staudinger ketene-imine cycloaddition, discovered in 1907, remains one of the most general methods for accessing the related β-lactam (azetidin-2-one) core structure. Azetidin-2-ones can then be reduced to the corresponding azetidines. mdpi.com
More recent developments have focused on transition-metal-catalyzed reactions, ring-expansion of aziridines, and ring-contraction methods to access diverse and highly functionalized azetidine derivatives. acs.org These modern strategies offer improved control over stereochemistry and functional group tolerance, expanding the accessibility and utility of this important class of heterocycles. The synthesis of a specifically substituted compound like 2-Cyclopentylazetidine (B13230168) would likely employ one of these established cyclization or cycloaddition methodologies, tailored to install the cyclopentyl group at the C2 position.
Reactivity and Transformations of the 2 Cyclopentylazetidine Hydrochloride Scaffold
Ring-Opening Reactions of Azetidines
The inherent strain energy of the azetidine (B1206935) ring makes it susceptible to cleavage under various conditions, providing a valuable synthetic route to functionalized acyclic amines. rsc.org These ring-opening reactions are a cornerstone of azetidine chemistry, allowing for the stereoselective and regioselective introduction of a wide array of functional groups.
Nucleophilic Ring-Opening of Azetidines
Nucleophilic ring-opening is one of the most common and synthetically useful transformations of azetidines. magtech.com.cn This process typically involves the attack of a nucleophile on one of the ring carbons adjacent to the nitrogen atom, leading to the cleavage of a carbon-nitrogen bond. The reactivity of the azetidine ring towards nucleophilic attack is often enhanced by activation of the nitrogen atom, for instance, through protonation (as in the case of 2-cyclopentylazetidine (B13230168) hydrochloride) or by the introduction of an electron-withdrawing group on the nitrogen. acs.org
A wide range of nucleophiles can participate in these reactions, including halides, amines, alcohols, and organometallic reagents. nih.govbeilstein-journals.org For instance, gold-catalyzed reactions of 2-alkynylazetidines with alcohols have been shown to yield δ-amino-substituted α,β-unsaturated ketones through a nucleophilic attack followed by ring-opening. acs.orgacs.org The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by both electronic and steric factors. magtech.com.cn
Regioselective and Stereoselective Ring-Opening Processes
The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines, such as 2-cyclopentylazetidine, is a key consideration for synthetic applications. magtech.com.cn The outcome of the reaction, in terms of which C-N bond is cleaved, is dictated by a combination of steric hindrance and electronic effects. magtech.com.cn Generally, in the absence of overriding electronic factors, nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn In the case of 2-cyclopentylazetidine, the bulky cyclopentyl group would be expected to direct nucleophilic attack to the C4 position.
However, electronic effects can dominate, particularly when substituents capable of stabilizing a positive charge in the transition state are present. magtech.com.cn For azetidines with 2-unsaturated substituents, cleavage of the C2-N bond is often favored due to the stabilization of the transition state through conjugation. magtech.com.cn
Stereoselectivity is another important feature of azetidine ring-opening reactions. These reactions often proceed with a high degree of stereocontrol, typically occurring via an S(_N)2 mechanism, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack. This stereospecificity is a valuable tool in asymmetric synthesis, allowing for the transfer of chirality from the azetidine precursor to the acyclic amine product. nih.gov
Strain-Release Homologation Reactions
Strain-release driven reactions represent a powerful strategy for the synthesis and functionalization of azetidines. rsc.org These reactions leverage the inherent ring strain of highly distorted intermediates to drive the formation of new chemical bonds. A notable example is the strain-release homologation of boronic esters using azabicyclo[1.1.0]butanes to construct the azetidine ring. acs.org While this method is primarily for the synthesis of azetidines, the underlying principle of strain-release can also be applied to the transformation of the azetidine ring itself.
For instance, the reaction of azabicyclo[1.1.0]butyl carbinols, which can be considered activated azetidine precursors, can undergo divergent strain-release reactions upon N-activation. nih.gov Depending on the activating agent, these intermediates can rearrange to form keto 1,3,3-substituted azetidines or spiroepoxy azetidines. nih.gov These transformations highlight how the release of ring strain can be harnessed to drive complex skeletal reorganizations and introduce new functional groups.
Functional Group Transformations on the Azetidine Ring
Beyond reactions that lead to the cleavage of the azetidine ring, a variety of transformations can be performed that modify the substituents on the ring while leaving the core four-membered heterocycle intact. These reactions are crucial for the late-stage functionalization of azetidine-containing molecules and for the synthesis of diverse libraries of compounds for applications in medicinal chemistry and materials science. nih.gov
Functionalization with Retention of the Azetidine Ring
The functionalization of the azetidine ring with retention of its structure allows for the elaboration of the core scaffold. researchgate.netnih.gov This can involve modifications at the nitrogen atom or at the carbon atoms of the ring. For instance, the nitrogen atom of a deprotected azetidine can readily undergo acylation, sulfonylation, and alkylation reactions. researchgate.net
Furthermore, substituents on the carbon framework of the azetidine ring can be chemically manipulated. For a molecule like 2-cyclopentylazetidine, functional groups could potentially be introduced onto the cyclopentyl ring without affecting the integrity of the azetidine heterocycle. Such transformations are guided by the established principles of functional group chemistry.
| Transformation Type | Reagents and Conditions | Outcome |
| N-Acylation | Acyl chlorides, anhydrides, base | Formation of N-acylazetidines |
| N-Sulfonylation | Sulfonyl chlorides, base | Formation of N-sulfonylazetidines |
| N-Alkylation | Alkyl halides, base | Formation of N-alkylazetidines |
Palladium-Catalyzed C-H Amination
Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. acs.orglookchem.comnih.govorganic-chemistry.org This methodology allows for the direct formation of a C-N bond through the activation of a typically unreactive C-H bond. While often employed for the synthesis of the azetidine ring itself from an acyclic precursor, the principles of C-H activation can also be envisioned for the functionalization of a pre-existing azetidine scaffold. researchgate.net
For example, intramolecular palladium-catalyzed amination of C(sp³)–H bonds at the γ-position of a picolinamide-protected amine is an efficient method for constructing the azetidine ring. acs.orgnih.govorganic-chemistry.org The reaction proceeds through a palladium-catalyzed C-H activation step, followed by reductive elimination to form the C-N bond. researchgate.net The application of such a strategy to an already formed 2-cyclopentylazetidine could potentially lead to the formation of bicyclic systems, depending on the availability of suitably positioned C-H bonds.
| Catalyst System | Oxidant/Additive | Key Transformation |
| Palladium(II) acetate (B1210297) | Iodosobenzene diacetate, Silver acetate | Intramolecular C(sp³)–H amination |
| Palladium(II) catalyst | Benziodoxole tosylate, Silver acetate | Intramolecular γ-C(sp³)–H amination |
Diversification Strategies for Substituted Azetidines
The functionalization of the azetidine core is a key strategy for creating diverse molecular architectures for applications in drug discovery. lifechemicals.com These strategies can involve modifications at the nitrogen atom, the carbon atoms of the ring, or existing substituents. For a scaffold like 2-cyclopentylazetidine, diversification can be achieved through various synthetic methodologies.
One common approach involves the derivatization of the azetidine nitrogen after cleaving the protecting group from a precursor molecule. researchgate.net For instance, a sulfinamide-protected azetidine can undergo rapid and efficient cleavage to produce an azetidine hydrochloride salt, which is then amenable to a range of derivatization reactions. researchgate.net
Further diversification can be achieved by leveraging the reactivity of functional groups introduced onto the azetidine ring. For example, azetidines bearing exocyclic double bonds can undergo post-functionalization reactions such as hydrogenation or other additions across the double bond. researchgate.net Similarly, the introduction of groups like xanthates allows for subsequent conversion into other functionalized azetidines. nih.gov Flow-synthesis protocols have also been developed to facilitate the elimination of a leaving group from an azetidine ring to form a reactive 2-azetine intermediate. This intermediate can then be trapped by various electrophiles to yield diversely substituted 2-azetines. nih.gov
These strategies allow for the systematic modification of the azetidine scaffold, enabling the exploration of chemical space around this privileged core. lifechemicals.com
Table 1: Examples of Diversification Reactions on Azetidine Scaffolds
| Starting Material Class | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Boc-3-iodo-azetidines | 1. LDA (flow) 2. Electrophile | 2-Substituted-2-azetines | nih.gov |
| 2-Azetines with xanthate group | Lauroyl peroxide, 2,6-lutidine | Disubstituted azetidines | nih.gov |
| Azetidines with exocyclic double bonds | H₂, Pd/C | Hydrogenated azetidines | researchgate.net |
Ring-Expansion Reactions of Azetidines for Larger Heterocycles
The ring strain inherent in the azetidine scaffold makes it an excellent precursor for the synthesis of larger, more complex nitrogen-containing heterocycles through ring-expansion reactions. rsc.orgresearchgate.netmagtech.com.cnnih.govrsc.org These transformations leverage the release of ring strain to drive the formation of five-, six-, or even seven-membered rings, such as pyrrolidines, piperidines, and azepanes. electronicsandbooks.com
A prominent strategy for ring expansion involves the intramolecular N-alkylation of an azetidine bearing a side chain with a terminal leaving group. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated, leading to an intramolecular cyclization that forms a strained 1-azoniabicyclo[3.2.0]heptane intermediate. electronicsandbooks.com Subsequent nucleophilic attack by agents such as cyanide, azide, or acetate anions can open this bicyclic system, yielding a mixture of ring-expanded pyrrolidines and azepanes. electronicsandbooks.com The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. electronicsandbooks.com
Another powerful method for one-carbon ring expansion is the reaction of aziridines with rhodium-bound carbenes, which proceeds through a formal [3+1] cycloaddition to yield highly substituted azetidines. nih.gov While this is an expansion to an azetidine, similar carbene-mediated strategies can be envisioned starting from azetidines to access larger rings. For instance, treating an azetidine with a diazo compound in the presence of a copper catalyst can provide access to the corresponding pyrrolidine (B122466). acs.org This reaction proceeds via an ylide-type mechanism, where a ring-opening/ring-closing cascade efficiently expands the ring. nih.govacs.org
These ring-expansion reactions are highly valuable as they provide stereoselective access to densely functionalized and structurally diverse heterocyclic systems that would be challenging to synthesize through other routes. nih.govrsc.org
Table 2: Overview of Azetidine Ring-Expansion Reactions
| Reaction Type | Substrate Example | Reagents/Catalyst | Product Heterocycle(s) | Reference |
|---|---|---|---|---|
| Intramolecular N-alkylation/Nucleophilic Opening | 2-(3-hydroxypropyl)azetidine | 1. Activation of alcohol 2. Nucleophile (CN⁻, N₃⁻, AcO⁻) | Pyrrolidines and/or Azepanes | electronicsandbooks.com |
| Carbene-mediated Expansion | Azetidine | Diazo compound, Copper catalyst | Pyrrolidine | acs.org |
| Formal [3+1] Ring Expansion | Bicyclic methylene (B1212753) aziridine (B145994) | Rhodium-bound carbene | Methylene azetidine | nih.gov |
Reactivity of Azetidine Nitrogen Center
The nitrogen atom is a key reactive center in the azetidine ring. rsc.org Due to the presence of a lone pair of electrons, the nitrogen atom imparts both basic and nucleophilic character to the molecule. youtube.com This reactivity is fundamental to many of the transformations and diversification strategies involving the azetidine scaffold.
As a nucleophile, the azetidine nitrogen readily reacts with a variety of electrophiles. Common reactions include N-alkylation with alkyl halides and N-acylation with acyl chlorides. youtube.com These reactions are crucial for introducing diverse substituents onto the nitrogen atom, thereby modifying the steric and electronic properties of the molecule. The nitrogen can also react with nitrous acid to form N-nitrosoazetidine. youtube.com
The basicity of the nitrogen allows it to be protonated by acids, such as hydrochloric acid, to form azetidinium salts, like 2-cyclopentylazetidine hydrochloride. youtube.com This protonation is a critical step in acid-catalyzed ring-opening reactions. The formation of a positively charged azetidinium ion significantly increases the ring strain and activates the C-N bonds towards nucleophilic attack. magtech.com.cnyoutube.com This activation is often a prerequisite for ring-opening or ring-expansion reactions, as the neutral azetidine ring is relatively stable. magtech.com.cn The quaternization of the nitrogen by converting it into an azetidinium salt with an alkylating agent serves a similar purpose, making the ring susceptible to cleavage by a wide array of nucleophiles through a clean SN2 mechanism. electronicsandbooks.com
Mechanistic and Theoretical Investigations of Azetidine Chemistry
Computational Chemistry Approaches for Reaction Mechanism Elucidation
No specific computational studies on the reaction mechanisms involving 2-Cyclopentylazetidine (B13230168) hydrochloride were identified.
Density Functional Theory (DFT) Studies on Azetidine (B1206935) Formation
There are no available DFT studies detailing the formation of 2-Cyclopentylazetidine hydrochloride.
Computational Modeling of Stereoselectivity in Azetidine Synthesis
Specific computational models predicting the stereoselectivity in the synthesis of this compound have not been reported.
Prediction of Reaction Pathways and Energetics
The prediction of reaction pathways and their associated energetics for this compound is not available in the literature.
Theoretical Rationalization of Observed Reactivity
A theoretical framework to rationalize the specific reactivity of this compound has not been established in published research.
Solvent-Dependent Reaction Behavior
There is no documented research on the solvent-dependent reaction behavior of this compound.
Steric and Stereoelectronic Effects on Ring Systems
While general principles of steric and stereoelectronic effects on four-membered rings are understood, a specific analysis for the 2-cyclopentylazetidine ring system is not available.
Photochemical Pathways in Azetidine Chemistry
The synthesis and functionalization of azetidines, four-membered nitrogen-containing heterocycles, have been significantly advanced through the application of photochemical methods. These approaches utilize light energy to overcome the energetic barriers associated with the formation of strained ring systems, enabling unique and efficient transformations. Mechanistic and theoretical investigations have shed light on several key photochemical pathways, including cycloadditions, intramolecular cyclizations, and radical reactions, which provide access to a diverse range of functionalized azetidine scaffolds.
Aza Paternò–Büchi Reaction ([2+2] Photocycloaddition)
One of the most prominent photochemical methods for azetidine synthesis is the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. researchgate.net This reaction has been the subject of extensive mechanistic study, revealing complex pathways that are highly dependent on the nature of the reactants and the reaction conditions. researchgate.netresearchgate.net
The reaction can proceed through either the singlet or triplet excited state of the imine. researchgate.net However, for simple acyclic imines, rapid E/Z isomerization from the excited state often outcompetes the desired cycloaddition, presenting a significant challenge. researchgate.netnih.gov To overcome this, strategies have been developed that utilize photosensitizers to facilitate intersystem crossing and generate reactive imine-derived triplet intermediates. researchgate.netchemrxiv.org
Visible-light-mediated protocols, in particular, have emerged as a powerful tool. nih.gov For instance, the use of glyoxylate oximes as imine precursors in the presence of a suitable photocatalyst allows for efficient triplet energy transfer, leading to the formation of highly functionalized azetidines under mild conditions. chemrxiv.org Mechanistic studies, including Stern-Volmer quenching experiments, support an energy transfer mechanism. nih.gov Computational studies have also been employed to understand the preference for the [2+2] pathway and the role of substituents in directing the reaction. researchgate.net The versatility of this method allows for the reaction of various imine and alkene partners, including dienes, without competing [4+2] cycloadditions. nih.gov
Norrish–Yang Cyclization
The Norrish–Yang cyclization is an intramolecular photochemical reaction that provides a powerful route to 3-hydroxyazetidines (azetidinols). durham.ac.ukuni-mainz.de The mechanism is initiated by the absorption of light by a ketone, typically an α-aminoacetophenone derivative, which promotes an electron from a non-bonding orbital to an antibonding π* orbital (n→π* transition). durham.ac.ukbeilstein-journals.org This is followed by an intramolecular 1,5-hydrogen atom transfer (HAT) from a γ-carbon to the carbonyl oxygen, generating a 1,4-biradical intermediate. uni-mainz.debeilstein-journals.org Subsequent radical-radical combination (ring closure) of this biradical yields the strained azetidinol product. durham.ac.ukbeilstein-journals.org
A competing pathway for the 1,4-biradical is a Norrish Type II cleavage, which leads to fragmentation and is a major source of side products. beilstein-journals.org The efficiency of the cyclization is influenced by several factors, including the electronic properties of the aromatic ring on the acetophenone and the nature of the protecting group on the nitrogen atom. durham.ac.ukbeilstein-journals.org For example, studies have shown that a benzhydryl protecting group can effectively orchestrate the cyclization and facilitate subsequent ring-opening reactions. beilstein-journals.org The use of continuous flow photochemical reactors has been shown to improve the efficiency and scalability of the Norrish-Yang reaction, allowing for multi-gram synthesis of these valuable building blocks. durham.ac.uk
Table 1: Effect of Nitrogen Protecting Group (PG) on Norrish-Yang Cyclization Efficiency
| Entry | Substrate | Protecting Group (PG) | Yield of Azetidinol (%) | Yield of Cleavage Product (%) |
| 1 | 1a | p-toluenesulfonyl (Ts) | 81 | 14 |
| 2 | 1b | Acetonaphthone derived | 16 | Significant |
This table is based on data reported for the photochemical cyclization of α-aminoacetophenones. beilstein-journals.org The cleavage product noted is acetophenone. beilstein-journals.org
Photoinduced Radical Cyclization
Novel photochemical strategies involving radical intermediates have also been developed for azetidine synthesis. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This method achieves a 4-exo-dig cyclization, a pathway that is typically considered unfavorable according to Baldwin's rules. nih.gov
The reaction is promoted by a heteroleptic copper complex under visible light irradiation in the presence of an amine. nih.gov This process allows for the smooth cyclization of a range of ynamides into the corresponding azetidines with high regioselectivity. nih.gov Density Functional Theory (DFT) calculations were performed to understand the reaction mechanism and the preference for the 4-exo-dig pathway over the alternative 5-endo-dig cyclization. nih.gov The calculations indicated that the 4-exo-dig process is kinetically favored. nih.gov This method provides access to highly functionalized unsaturated azetidines that can be further diversified through post-functionalization reactions, such as hydrogenation. nih.gov
Other Photochemical Pathways
Other mechanistically distinct photochemical reactions have also been employed in azetidine chemistry:
Photochemical Decarboxylation : Alkyl azetidines can be prepared through the photochemical decarboxylation of azetidine-2-carboxylic acids. enamine.netthieme-connect.com This method has been successfully implemented in both batch and continuous flow setups, demonstrating its scalability for producing valuable building blocks for drug discovery. enamine.netthieme-connect.comenamine.net
4π Electrocyclization : The application of continuous flow photochemistry to the 4π electrocyclization of 1,2-dihydropyridines has been investigated for the synthesis of "Dewar heterocycles" containing an azetidine ring. nottingham.ac.uk Subsequent irradiation of these dihydropyridines, which can be synthesized from acyl pyridinium salts, leads to the formation of novel spirocyclic and highly substituted azetidines. nottingham.ac.uk
These varied photochemical pathways highlight the power of using light to construct and modify the strained azetidine ring, providing access to complex and functionally diverse molecules through unique and controlled reaction mechanisms.
Applications of 2 Cyclopentylazetidine Hydrochloride and Azetidines in Advanced Organic Synthesis
Role as Chiral Building Blocks and Synthetic Intermediates
Azetidines, particularly chiral variants like 2-Cyclopentylazetidine (B13230168) hydrochloride, are fundamental chiral building blocks in organic synthesis. magtech.com.cn Their importance stems from their utility as chiral auxiliaries, synthetic intermediates, and precursors to a wide range of more complex molecules. magtech.com.cnacs.org The defined stereochemistry of substituted azetidines allows for the transfer of chirality and the construction of enantiomerically pure target compounds, a critical requirement in drug discovery and development where biological targets are themselves chiral. enamine.net
As synthetic intermediates, azetidines are prized for their role as constrained amino acid surrogates and their application in peptidomimetics. rsc.org The rigid four-membered ring introduces specific conformational constraints into peptide backbones, which can enhance receptor binding affinity and metabolic stability. Furthermore, the ring strain of azetidines makes them excellent substrates for nucleophilic ring-opening and ring-expansion reactions. rsc.org These transformations provide access to highly substituted acyclic amines or larger, more complex heterocyclic systems, which would be challenging to synthesize through other methods. rsc.orgrsc.org This dual utility—acting as both a stable, rigid scaffold and a reactive intermediate—underpins their value in synthetic chemistry.
| Azetidine (B1206935) Derivative/Class | Application | Synthetic Transformation | Resulting Structure |
|---|---|---|---|
| Chiral Azetidine-2-carboxylic acids | Peptidomimetics | Peptide synthesis | Conformationally constrained peptides rsc.org |
| Substituted Azetidines | Synthesis of Polyamines | Ring-opening polymerization | Linear or branched polyamines rsc.org |
| General Azetidines | Access to acyclic amines | Nucleophilic ring-opening | Highly substituted acyclic amines rsc.org |
| Azetidin-2-ones (β-lactams) | Intermediate for Azetidines | Reduction | Substituted azetidines magtech.com.cnrsc.org |
| Enantiopure Azetidines | Synthesis of Chiral Amines | Intermediate functionalization | Enantiomerically pure diamines and amino alcohols acs.org |
Utility in the Construction of Complex Heterocyclic Architectures
The inherent ring strain of the azetidine scaffold is a powerful tool for the construction of more intricate heterocyclic systems. rsc.org Synthetic chemists have leveraged this property through a variety of ring transformation strategies, including ring-expansion, cycloaddition, and rearrangement reactions. rsc.org These methods allow the compact four-membered ring to serve as a linchpin for assembling larger, more complex, and often biologically active heterocyclic architectures.
For instance, the ring-opening of azetidines followed by intramolecular cyclization is a common strategy to produce five- and six-membered heterocycles. rsc.org A notable example is the transformation of azetidine derivatives into functionalized piperidines, which are prevalent motifs in pharmaceuticals. rsc.org Similarly, azetidines can participate in cycloaddition reactions, where the π-systems of unsaturated azetines (dihydroazetes) react to form fused-polycyclic azetidine structures. nih.gov The synthesis of an azetidine-fused 1,4-benzodiazepin-2-one derivative highlights the utility of these compounds in creating novel, fused heterocyclic systems with potential therapeutic applications. acs.org The versatility of azetidines as precursors allows for the generation of molecular diversity, enabling the exploration of new chemical space in the quest for novel bioactive compounds. researchgate.net
| Azetidine Precursor | Reaction Type | Resulting Heterocyclic Architecture | Significance |
|---|---|---|---|
| C2-Functionalized Azetidines | Ring transformation | Piperidin-4-ones rsc.org | Core structure in many bioactive compounds |
| Azetidin-2-ones | Ring transformation | Functionalized Pyrroles rsc.org | Important pharmacologically relevant scaffolds |
| Chiral Azetidine-2-carboxamides | Intramolecular Cross-Coupling | Azetidine-fused 1,4-benzodiazepin-2-one acs.org | Novel fused heterocyclic system |
| Unsaturated Azetines | [3+2] or [4+2] Cycloaddition | Fused-polycyclic azetidines nih.gov | Access to complex 3D scaffolds |
| 3-Bromoazetidines | Nucleophilic Substitution/Cyclization | Variously functionalized heterocycles rsc.org | Demonstrates versatility in scaffold hopping |
Applications in Asymmetric Catalysis as Chiral Ligands
Beyond their role as structural components, chiral azetidines are increasingly recognized for their utility as ligands in asymmetric catalysis. rsc.org The stereochemically defined and conformationally restricted framework of an azetidine can create a highly effective chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical reactions. rsc.org
Research has demonstrated the successful application of azetidine-based ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com In these systems, the azetidine core, often combined with another coordinating group, forms a pincer or bidentate ligand that complexes with the metal catalyst. The strain of the four-membered ring and the nature of the substituents can be modulated to fine-tune the catalytic activity and selectivity. mdpi.com For example, studies comparing aziridine- and azetidine-based ligands in Pd-catalyzed systems found that the azetidine-imidate complexes were highly efficient for the synthesis of various biphenyls, even catalyzing reactions with challenging aryl chloride substrates at room temperature. mdpi.com Additionally, functionalized azetidines have been used to create ligands for copper(II) complexes, showcasing their versatility in coordinating with different transition metals and their potential in a broader range of catalytic transformations. nih.gov
| Ligand Type | Metal Catalyst | Reaction | Key Findings |
|---|---|---|---|
| Azetidine-imidate complex | Palladium (Pd) | Suzuki-Miyaura Coupling | Highly efficient for coupling aryl iodides, bromides, and chlorides mdpi.com |
| Azetidine-diamine complex | Palladium (Pd) | Suzuki-Miyaura Coupling | Active catalyst, though less efficient than the imidate analogue mdpi.com |
| 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine derivatives | Copper (Cu) | Coordination Chemistry Study | Forms stable complexes with remarkable solid-state structures nih.gov |
| General Azetidines | Various | Henry, Suzuki, Sonogashira, Michael additions | Possess important prospects in various catalytic processes rsc.org |
Chemical Probe Development for Biological Systems
The unique structural and electronic properties of the azetidine ring make it an attractive component in the design of chemical probes for studying biological systems. Chemical probes are small molecules used to investigate the function of biomolecules and cellular pathways, requiring high specificity and often a reporting function, such as fluorescence. nih.gov
| Probe Name/Class | Biological Application | Principle of Function | Advantage of Azetidine Moiety |
|---|---|---|---|
| Azetidinyl Malachite Green (Aze-MG) | Live-cell super-resolution imaging (FAP labeling) | Fluorogen activation | Suppresses TICT, enhancing brightness and photostability nih.gov |
| Azetidine-modified purine (B94841) analogs | Nucleic acid/protein interaction studies | Environmentally sensitive fluorescence | Confers desirable photophysical properties nih.gov |
| Fluorophores with azetidine-containing heterospirocycles | General fluorescence imaging | Enhanced fluorophore performance | Improves brightness, water solubility, and cell permeability researchgate.netacs.org |
| α,α-difluoroalkylthioethers with azetidine | Potential biological probes | Enhanced stability | Increased oxidative stability compared to non-fluorinated analogues acs.org |
Future Directions in 2 Cyclopentylazetidine Hydrochloride Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines, including 2-substituted variants like 2-Cyclopentylazetidine (B13230168), has traditionally presented challenges, often limiting their broader application in drug discovery. acs.org Future research will prioritize the development of more efficient, scalable, and environmentally benign synthetic strategies.
A significant area of development is the adoption of continuous flow chemistry. acs.org This technology allows for the safe handling of reactive intermediates at temperatures higher than in traditional batch processing, improving reaction efficiency and safety. acs.org For instance, the use of N-Boc-3-iodoazetidine as a common precursor for generating lithiated azetidines under flow conditions demonstrates a robust platform that could be adapted for 2-cyclopentyl derivatives. acs.org Furthermore, employing sustainable solvents like cyclopentyl methyl ether (CPME) within these flow systems addresses growing environmental concerns by reducing hazardous waste. researchgate.netnih.gov
Another promising avenue is the use of visible-light-mediated photocatalysis. springernature.com Recent advancements have demonstrated that intermolecular [2+2] photocycloaddition reactions between oximes and alkenes, enabled by a visible-light-mediated triplet energy transfer, can produce highly functionalized azetidines. springernature.com This method offers a mild and efficient alternative to traditional synthetic approaches. The development of such photoredox-catalyzed reactions could provide novel pathways to 2-Cyclopentylazetidine hydrochloride and its analogues under environmentally friendly conditions. hilarispublisher.com
Table 1: Comparison of Synthetic Approaches for Azetidine (B1206935) Synthesis
| Feature | Traditional Batch Synthesis | Modern Sustainable Synthesis |
|---|---|---|
| Methodology | Often multi-step, reliant on protecting groups. | Continuous flow processing, photocatalysis. acs.orgspringernature.com |
| Reaction Conditions | Can require harsh reagents and temperatures. | Mild conditions, higher temperatures safely achievable in flow. acs.orgspringernature.com |
| Solvents | Conventional organic solvents. | Environmentally benign solvents (e.g., CPME). nih.gov |
| Safety | Handling of unstable intermediates can be hazardous. | Enhanced safety through use of microreactors. nih.gov |
| Scalability | Can be challenging to scale up. | More readily scalable for industrial production. researchgate.net |
Exploration of Underexplored Reactivity Pathways
The strained four-membered ring of azetidine imparts unique reactivity that remains partially unexplored. Future research will delve into novel transformations of the this compound scaffold to generate structurally complex and diverse molecules.
One key area of interest is the further exploration of strain-release reactions. researchgate.net These reactions leverage the inherent ring strain of the azetidine to drive the formation of new, more complex architectures. By reacting 2-substituted azetidines with different electrophiles or nucleophiles under specific conditions, it is possible to achieve ring-opening or ring-expansion, leading to novel heterocyclic systems.
Additionally, the selective functionalization of the azetidine ring at positions other than the nitrogen atom presents a significant opportunity. While N-functionalization is common, methods for direct C-H functionalization of the azetidine ring are less developed. Future work could focus on developing catalytic systems (e.g., transition-metal catalyzed) to selectively introduce substituents at the C3 and C4 positions of the 2-Cyclopentylazetidine core.
The reactivity of lithiated azetidines and azetines as synthetic intermediates also warrants further investigation. acs.orgresearchgate.net The controlled generation of these organometallic species allows for precise and regioselective bond formation. Exploring their reactions with a wider array of electrophiles could unlock new pathways to previously inaccessible 2,3-disubstituted azetidines and other complex derivatives. nih.gov For example, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity, a pathway that could be explored for derivatives of 2-Cyclopentylazetidine. nih.gov
Advanced Computational Design of Azetidine-Based Systems
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. hilarispublisher.com For this compound, these computational approaches offer powerful methods to predict molecular properties, guide synthetic efforts, and design novel compounds with desired biological activities.
Researchers are now using computational models to pre-screen potential reactants and predict the outcomes of complex chemical reactions, thereby reducing the need for trial-and-error experimentation. mit.edu For instance, models that calculate frontier orbital energies can predict whether specific pairs of reactants, like alkenes and oximes, will successfully form an azetidine via photocatalysis. mit.edu This approach can identify a much broader range of suitable substrates for azetidine synthesis than previously thought possible. mit.edu
In the context of drug design, computational methods can be used to design novel analogues of this compound with enhanced pharmacological profiles. Molecular docking studies can predict the binding affinity of designed compounds to specific biological targets, such as enzymes or receptors. researchgate.net This has been successfully applied to design azetidinone-based anticancer agents that bind to tubulin. researchgate.net Similarly, researchers have used structure-based design to develop potent and cell-permeable azetidine-based inhibitors of STAT3, a key target in cancer therapy. nih.govescholarship.org
Furthermore, in silico analysis can predict crucial Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov By calculating descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds, chemists can design libraries of azetidine-based compounds that are pre-optimized for specific applications, such as targeting the central nervous system (CNS). nih.gov
Table 2: Computational Approaches in Azetidine Research
| Computational Method | Application | Research Goal |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Calculate frontier orbital energies, model reaction mechanisms. mit.edu | Predict reactivity and guide the development of novel synthetic routes. mit.edu |
| Molecular Docking | Simulate binding of ligands to protein active sites. researchgate.net | Design compounds with high affinity and selectivity for a specific biological target. researchgate.net |
| Molecular Dynamics (MD) Simulations | Analyze the dynamic behavior of ligand-protein complexes. | Understand binding stability and conformational changes upon binding. |
| In Silico ADME Prediction | Calculate physicochemical properties (LogP, TPSA, solubility). nih.gov | Design molecules with favorable drug-like properties for CNS or other applications. nih.gov |
Integration into Diversity-Oriented Synthesis for Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create large collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its three-dimensional character and the potential for functionalization at multiple positions.
Future research will focus on integrating this scaffold into sophisticated DOS pathways to generate novel chemical libraries. nih.gov A key technique in this area is solid-phase synthesis, where the azetidine core is attached to a resin support, allowing for sequential reactions and purifications to be carried out efficiently. acs.org This methodology has been successfully used to create a library of over 1,900 spirocyclic azetidines. acs.orgnih.gov
By employing a "branching" reaction pathway, a single azetidine-based intermediate can be transformed into a variety of distinct molecular scaffolds. nih.govcam.ac.uk For example, a trisubstituted azetidine core can be diversified to access fused, bridged, and spirocyclic ring systems. nih.gov The strategic introduction of functional groups allows for diversification at multiple points (R-groups), rapidly expanding the chemical space covered by the library. This approach enhances the probability of discovering compounds with novel biological activities. hilarispublisher.com
The ultimate goal is to create libraries of azetidine-containing compounds that are "pre-optimized" for certain biological applications, such as CNS-penetrant drugs. nih.gov By combining DOS with computational design, researchers can generate focused libraries of molecules with favorable physicochemical and pharmacokinetic properties, increasing the efficiency of the drug discovery process. nih.govnih.gov
Table 3: Illustrative Diversification of a 2-Cyclopentylazetidine Scaffold in DOS
| Scaffold Position | Building Block Class 1 | Building Block Class 2 | Building Block Class 3 |
|---|---|---|---|
| N1-Position | Isocyanates | Sulfonyl Chlorides | Carboxylic Acids |
| C3-Position | Alkyl Halides | Aldehydes (via reductive amination) | Boronic Acids (via cross-coupling) |
| C4-Position | Functional group for ring fusion | Functional group for spirocyclization | Leaving group for substitution |
Q & A
Q. What are the recommended synthesis protocols for 2-Cyclopentylazetidine hydrochloride to ensure high purity and yield?
Methodological Answer:
- Reagent Selection : Use high-purity cyclopentyl precursors and azetidine derivatives to minimize side reactions. For example, Safety Data Sheets (SDS) for similar hydrochlorides emphasize the importance of anhydrous conditions to prevent hydrolysis .
- Reaction Optimization : Conduct pilot reactions under inert atmospheres (e.g., nitrogen) to avoid oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, as recommended for pyrrolidine derivatives in synthesis workflows .
- Purification : Employ recrystallization or column chromatography, referencing protocols for pyridoxine hydrochloride, which highlight ethanol-water mixtures for crystallization .
- Characterization : Validate purity using -NMR, -NMR, and mass spectrometry, aligning with guidelines for new compound verification in academic journals .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C, as advised for hygroscopic hydrochlorides like isothipendyl hydrochloride . Desiccants (e.g., silica gel) should be included to prevent moisture absorption .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) during handling. SDS for chlorinated compounds recommend nitrile gloves and chemical goggles to prevent skin/eye contact .
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions, following protocols for pyridoxine hydrochloride stability assessments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model interactions with enzymes or receptors. PubChem-derived structural data (e.g., InChI keys) can inform initial ligand configurations .
- Docking Studies : Cross-validate computational predictions with in vitro assays. For example, studies on RORγt inhibitors highlight the need to compare docking scores with IC values from cell-based assays .
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites, referencing workflows for sulfonyl chloride derivatives .
Q. What strategies resolve contradictions in experimental data on the compound’s solubility and bioavailability?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffers for solubility tests), as emphasized in pharmacological studies .
- Meta-Analysis : Systematically review existing data using platforms like SciFinder or Web of Science, filtering for peer-reviewed studies to avoid unreliable sources .
- Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables, aligning with conflict-resolution frameworks for chemical data .
Q. How can researchers design robust assays to study the compound’s mechanism of action in neurodegenerative models?
Methodological Answer:
- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cell lines, referencing protocols for thiamine hydrochloride neuroactivity studies .
- Dose-Response Curves : Optimize concentrations using iterative testing (e.g., 0.1–100 µM ranges), as outlined in kinase inhibitor research .
- Endpoint Selection : Combine electrophysiology (patch-clamp) with biomarkers like tau phosphorylation, following methodologies for neurotransmitter modulators .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results?
Methodological Answer:
- Error Source Identification : Check force field parameters in MD simulations and validate assay conditions (e.g., temperature, solvent purity) .
- Cross-Disciplinary Collaboration : Consult crystallography experts to resolve structural ambiguities, as demonstrated in studies resolving pyridine derivative conflicts .
- Peer Review : Submit findings to journals with rigorous validation requirements, such as those mandating raw data deposition .
Q. Literature Synthesis and Gap Analysis
Q. What systematic approaches identify research gaps in the pharmacological applications of this compound?
Methodological Answer:
- Boolean Search Strategies : Use terms like ("this compound" AND "pharmacokinetics") NOT ("industrial production") in databases like PubMed, adhering to TSCA Scope guidelines .
- Citation Mining : Track seminal papers via Google Scholar’s "Cited By" feature to uncover emerging applications .
- Trend Analysis : Map publication timelines to identify understudied areas (e.g., long-term toxicity), leveraging tools like Web of Science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
